molecular formula C21H18BN3O B11101742 {2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron

{2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron

Cat. No.: B11101742
M. Wt: 339.2 g/mol
InChI Key: ACKUARDRUJXAJR-UHFFFAOYSA-N
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Description

5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE is a complex organic compound with a unique structure that includes a benzoxazaborinin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABOR

Properties

Molecular Formula

C21H18BN3O

Molecular Weight

339.2 g/mol

IUPAC Name

7-amino-5-methyl-3,3-diphenyl-2-oxa-4-azonia-3-boranuidabicyclo[4.4.0]deca-1(6),4,7,9-tetraene-8-carbonitrile

InChI

InChI=1S/C21H18BN3O/c1-15-20-19(13-12-16(14-23)21(20)24)26-22(25-15,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,25H,24H2,1H3

InChI Key

ACKUARDRUJXAJR-UHFFFAOYSA-N

Canonical SMILES

[B-]1([NH+]=C(C2=C(O1)C=CC(=C2N)C#N)C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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